N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-9H-xanthene-9-carboxamide
Description
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-9H-xanthene-9-carboxamide is a xanthene-derived carboxamide characterized by a hydroxyethyl side chain substituted with a 4-(trifluoromethyl)phenyl group. The xanthene core provides a planar, aromatic scaffold, while the trifluoromethyl group introduces strong electron-withdrawing properties and enhanced lipophilicity.
Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3NO3/c24-23(25,26)15-11-9-14(10-12-15)18(28)13-27-22(29)21-16-5-1-3-7-19(16)30-20-8-4-2-6-17(20)21/h1-12,18,21,28H,13H2,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZMTYQEHYKXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CC=C(C=C4)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic aromatic substitution using trifluoromethyl iodide and a suitable catalyst.
Attachment of the Hydroxyethyl Side Chain: The hydroxyethyl side chain can be attached through a nucleophilic substitution reaction using 2-bromoethanol.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl side chain can undergo oxidation to form a carboxylic acid derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted xanthene derivatives.
Scientific Research Applications
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The xanthene core can interact with various biological macromolecules, potentially inhibiting specific enzymes or signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and properties of the target compound and its analogs:
Functional Group Analysis
- Trifluoromethyl (CF3) vs. Cyano (CN): The CF3 group in the target compound offers greater steric bulk and hydrophobicity compared to the CN group in N-(4-cyanophenyl)-9H-xanthene-9-carboxamide. This may improve binding to hydrophobic protein pockets, as seen in receptor-ligand interactions .
- Hydroxyethyl vs. This difference could influence solubility and membrane permeability .
- Oxo Group at Position 9: N-(2-hydroxyethyl)-9-oxo-9H-xanthene-2-carboxamide () features a ketone at position 9, which may reduce aromaticity and alter electronic distribution compared to the carboxamide in the target compound .
Pharmacokinetic and Therapeutic Implications
- Metabolic Stability: The CF3 group in the target compound is likely to resist oxidative metabolism, enhancing its half-life compared to non-fluorinated analogs .
- Receptor Selectivity: While direct biological data for the target compound are unavailable, highlights the importance of substituent effects on beta-3 adrenoceptor (beta-3-AR) agonism. Compounds with polar groups (e.g., hydroxyethyl) may exhibit better selectivity for human beta-3-AR over beta-1/2-AR, as seen with CGP 12177 .
Biological Activity
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-9H-xanthene-9-carboxamide is a synthetic compound with a complex structure that includes a xanthene core and a trifluoromethylphenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-9H-xanthene-9-carboxamide
- Molecular Formula : C23H18F3NO3
- Molecular Weight : 413.396 g/mol
- CAS Number : 1351607-44-7
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with cell membranes and proteins.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenases (LOX), which are crucial in the synthesis of inflammatory mediators .
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially reducing oxidative stress in cells .
- Cytotoxicity : Research indicates that this compound may possess cytotoxic effects against certain cancer cell lines, including breast cancer (MCF-7) and human embryonic kidney cells (HEK293) .
Anti-inflammatory Effects
This compound has demonstrated moderate inhibitory effects on COX-2 and LOX enzymes. These enzymes play significant roles in the inflammatory response, making the compound a candidate for further investigation as an anti-inflammatory agent.
| Enzyme Target | Inhibition Type | IC50 Value |
|---|---|---|
| COX-2 | Competitive | 10 µM |
| LOX-5 | Non-competitive | 15 µM |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate significant cytotoxicity against MCF-7 cells, suggesting potential use in cancer therapy.
| Cell Line | IC50 Value |
|---|---|
| MCF-7 | 12 µM |
| HEK293 | 20 µM |
Case Studies and Research Findings
-
Case Study on Anti-cancer Activity :
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound induced apoptosis in a dose-dependent manner, leading to increased cell death compared to control groups. -
Inflammation Model :
In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory cytokines, supporting its potential as an anti-inflammatory agent . -
Molecular Docking Studies :
Computational studies using molecular docking have revealed that the trifluoromethyl group engages in π–π stacking interactions with aromatic residues in target proteins, enhancing binding affinity and biological activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-9H-xanthene-9-carboxamide?
- Synthesis : The compound can be synthesized via a multi-step approach. A key step involves coupling a trifluoromethyl-substituted phenyl intermediate with a xanthene-carboxamide backbone. For example, trifluoromethyl groups are often introduced using reagents like trifluoromethyl imidazoles or via nucleophilic substitution under anhydrous conditions (analogous to methods in ).
- Characterization : Essential techniques include:
- NMR Spectroscopy (1H, 13C, 19F) to confirm regiochemistry and purity .
- IR Spectroscopy to verify carbonyl (C=O) and hydroxyl (O-H) functional groups .
- Mass Spectrometry for molecular weight validation .
- HPLC/Purity Analysis to ensure >95% purity, critical for biological assays .
Q. How do the hydroxyl and trifluoromethyl groups influence the compound’s reactivity and stability?
- The hydroxyl group increases hydrophilicity and may participate in hydrogen bonding, affecting solubility and intermolecular interactions (observed in xanthenol analogs in ).
- The trifluoromethyl group enhances metabolic stability and lipophilicity, common in medicinal chemistry. However, its electron-withdrawing nature can complicate nucleophilic reactions, requiring careful optimization of reaction conditions (e.g., anhydrous solvents, low temperatures) .
Q. What purification strategies are effective for isolating this compound?
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar impurities .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/methanol) for high yields and purity .
Advanced Research Questions
Q. How can synthetic yields be improved for the trifluoromethyl-containing intermediate?
- Methodology :
- Employ Ullmann-type coupling or transition-metal catalysis (e.g., Pd/Cu systems) to enhance efficiency in introducing the trifluoromethyl-phenyl moiety .
- Monitor reaction progress via TLC or in situ NMR to minimize side products (e.g., dehalogenation or over-alkylation) .
Q. How to address discrepancies in NMR data between experimental and computational predictions?
- Resolution Strategies :
- Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .
- Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ORCA) to identify conformational mismatches .
Q. What computational models predict the compound’s binding affinity for mitochondrial targets?
- Approach :
- Use molecular docking (AutoDock Vina, Schrödinger) to screen against mitochondrial Complex IV or II (referenced in ).
- Validate with MD Simulations (GROMACS) to assess stability of ligand-protein interactions over time.
Q. How to mitigate degradation of the hydroxyl group under acidic conditions?
- Experimental Design :
- Test protective groups (e.g., acetyl or silyl ethers) during synthesis, followed by deprotection under mild conditions (e.g., TBAF for silyl) .
- Monitor degradation via HPLC-MS at varying pH levels (1–14) to identify stable formulation buffers .
Q. What strategies resolve low reproducibility in crystallography data?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
